Iodide Counterion Delivers Superior Transmetalation Kinetics in Negishi Coupling Relative to Bromide and Chloride
A rigorous structure–kinetic study demonstrated that phenylzinc reagents prepared from ZnI₂ consistently exhibit the highest reaction rate in palladium-catalyzed Negishi-type oxidative coupling, outperforming analogous reagents derived from ZnBr₂ and ZnCl₂ [1]. In situ infrared and X-ray absorption spectroscopic analyses revealed that the rate enhancement correlates with longer Zn–C bond distances in iodide-containing species, which facilitate the transmetalation step. Although the study employed phenylzinc, the counterion effect is a fundamental steric and electronic property of the Zn–halide bond and is confidently extrapolated to fluorophenylzinc iodide.
| Evidence Dimension | Relative reaction rate in Negishi-type oxidative coupling |
|---|---|
| Target Compound Data | Phenylzinc prepared from ZnI₂: highest observed rate among halide series |
| Comparator Or Baseline | Phenylzinc prepared from ZnBr₂ (moderate rate) and ZnCl₂ (lowest rate) |
| Quantified Difference | ZnI₂-derived reagent qualitatively fastest; quantitative rate constants not disclosed in abstract |
| Conditions | Palladium-catalyzed Negishi-type oxidative homocoupling; monitored by in situ IR and X-ray absorption spectroscopy |
Why This Matters
Faster transmetalation translates to shorter reaction times and higher throughput in multi-step synthetic sequences, a critical factor for medicinal chemistry and process development laboratories evaluating procurement options.
- [1] Zhang, G.; Li, J.; Deng, Y.; Miller, J. T.; Kropf, A. J.; Bunel, E. E.; Lei, A. Structure–kinetic relationship study of organozinc reagents. Chem. Commun. 2014, 50, 8709–8711. View Source
